(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Acid–Base Chemistry Peptide Coupling Reactivity Nucleophilicity

(2S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as (S)-α-trifluoromethylproline or (S)-TfmPro, is a chiral, non-proteinogenic α-amino acid featuring a trifluoromethyl (CF3) substituent at the α-position of the pyrrolidine ring. With the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol, it belongs to the class of fluorinated proline analogues.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13
CAS No. 921224-82-0
Cat. No. B2682392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
CAS921224-82-0
Molecular FormulaC6H8F3NO2
Molecular Weight183.13
Structural Identifiers
SMILESC1CC(NC1)(C(=O)O)C(F)(F)F
InChIInChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m0/s1
InChIKeyJOMHNFHOGGKSIM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 921224-82-0): A Fluorinated Proline Building Block for Peptide Engineering and Conformational Control


(2S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as (S)-α-trifluoromethylproline or (S)-TfmPro, is a chiral, non-proteinogenic α-amino acid featuring a trifluoromethyl (CF3) substituent at the α-position of the pyrrolidine ring. With the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol, it belongs to the class of fluorinated proline analogues . The compound is characterized by the strong electron-withdrawing effect of the CF3 group, which profoundly alters the acid–base properties and conformational dynamics of the proline scaffold relative to the natural amino acid [1]. This compound is supplied as a single (S)-enantiomer and is primarily utilized as a specialized building block in peptide synthesis, medicinal chemistry, and protein engineering, where stereochemically defined incorporation is essential for modulating peptide bond geometry, lipophilicity, and biological activity [2].

Why (2S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid Cannot Be Simply Substituted with an Alternative Fluorinated Proline


The position and stereochemistry of fluorine substitution on the proline ring govern critical physicochemical properties essential for reproducible biophysical and pharmacological outcomes. While natural proline and 4-trifluoromethylproline are frequently employed as peptide building blocks, their acid–base character, amide bond rotational barriers, and lipophilicities differ substantively from the 2-CF3 analogue. The α-CF3 group at the 2-position imposes a uniquely severe deactivation of the amine basicity (pKa reduction of ∼4.6 units versus proline) and dramatically shifts the trans/cis amide bond equilibrium compared to proline and its 4-CF3-substituted counterparts [1] [3]. Generic substitution without this positional specificity risks altering peptide backbone conformation, proteolytic stability, and target engagement. Furthermore, the (S)-enantiomer of (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is not interchangeable with the (R)-enantiomer in chiral peptide contexts, as demonstrated by enantiomer-dependent conformational preferences in model dipeptide templates [1] [2]. These quantifiable differences underscore why procurement and experimental use must be compound-specific.

Product-Specific Quantitative Evidence Guide for (2S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid


Amine Basicity: 4.6 pKa Unit Reduction Relative to Natural Proline

The ammonium group pKa of (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid (denoted 2tCF3Pro) is 6.07, compared to 10.68 for natural proline, representing a 4.61 pKa unit decrease [1]. This reduction is substantially larger than that induced by the CF3 group at the 3- or 4-positions (pKa values of 8.56 and 8.46, respectively) or by a methyl group at the 2-position (pKa = 10.94) [1]. The severe amine deactivation directly impacts peptide coupling efficiency and necessitates tailored synthetic strategies distinct from those used for unsubstituted or 4-CF3-substituted prolines [2].

Acid–Base Chemistry Peptide Coupling Reactivity Nucleophilicity

Prolyl Amide Bond Isomerization: 7.2-Fold Increase in Trans/Cis Ratio Versus Natural Proline

The trans/cis equilibrium constant (Ktrans/cis) for the Ac-2tCF3Pro model amide bond is 5.85 ± 0.11, compared to 0.81 ± 0.02 for natural proline, reflecting a >7-fold shift toward the trans conformer [1]. The corresponding methyl analogue (2tCH3Pro) shows a Ktrans/cis of only 2.56 ± 0.09, indicating that the CF3 group produces a 2.3-fold stronger trans stabilization than the CH3 group at the same position [1]. In contrast, 4cCF3Pro (Ktrans/cis = 0.90 ± 0.02) and 5cCF3Pro (Ktrans/cis = 0.42 ± 0.01) exhibit far smaller or reversed effects on the conformational equilibrium [1].

Conformational Control Peptide Bond Geometry β-Turn Design

In Vivo Analgesic Activity: (S)-α-TfmPro-Containing MIF-1 Analogue Shows Significant Differentiation from Native Peptide in Paw Pressure Test

An MIF-1 tripeptide analogue synthesized from enantiopure (S)-α-Tfm-proline (CF3-MIF-1) was evaluated in vivo against native MIF-1 (Pro-Leu-Gly-NH2) in a rat acute pain model [1]. In the paw pressure (PP) test, CF3-MIF-1 demonstrated a significant analgesic effect at P < 0.01 relative to the parent peptide, while native MIF-1 did not produce a statistically significant change [1]. No significant difference between CF3-MIF-1 and MIF-1 was observed in the hot plate (HP) test, indicating test-specific modulation of nociception [1]. The effect of CF3-MIF-1 was attenuated by pre-treatment with naloxone (∼50% reduction at 15 min post-injection, P < 0.01) and by the NOS inhibitor L-NAME, confirming opioid and nitrergic system involvement [1].

Neuropeptide Analogue In Vivo Pharmacology Pain Modulation

Lipophilicity: CF3-Proline Hydrophobicity Comparable to Valine, Representing a 4-fold Increase Over Natural Proline

Lipophilicity measurements comparing CF3-substituted prolines with natural proline and methylproline analogues demonstrate that the CF3-proline scaffold exhibits chromatographic hydrophobicity comparable to the aliphatic amino acid valine [1]. Natural proline, by contrast, contains the same number of carbon atoms but is substantially less hydrophobic, with a measured logD7.4 (Ac-AA-OMe) value that is approximately 4-fold lower than the corresponding CF3-proline analogue [1]. This enhanced hydrophobicity is a direct consequence of the CF3 group's electron-withdrawing and steric properties, which also contribute to the observed increase in the cis conformer population relative to proline [2].

Lipophilicity Membrane Permeability Drug Design

Synthetic Accessibility: Enantioselective Synthesis Achieved in 5 Steps with up to 36% Overall Yield

A convenient synthetic route to enantiopure (S)-α-trifluoromethylproline from ethyl trifluoropyruvate and (R)-phenylglycinol-based oxazolidines has been reported [1]. The key diastereoselective allylation step generates a morpholin-2-one intermediate in 86–92% yield as a diastereomeric mixture (dr = 69:31 to 75:25) [1] . Following lactonization, hydroboration, mesylation, and hydrogenolysis, both enantiomers of trifluoromethyl proline are obtained in 5 steps with up to 36% overall yield . Prior to this method, synthetic access to enantiopure α-CF3-proline was considered a significant challenge . The (S)-enantiomer can be further elaborated to (S)-α-Tfm-allylglycine and (S)-α-Tfm-norvaline in enantiopure form, expanding its utility as a versatile chiral building block [1].

Enantioselective Synthesis Process Chemistry Building Block Availability

Best Application Scenarios for (2S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid Based on Quantitative Evidence


Conformationally Constrained Peptide Therapeutics Requiring Enforced Trans-Prolyl Amide Bonds

When designing peptide-based drug candidates where a trans amide bond geometry at a specific prolyl residue is critical for target binding, (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid provides a Ktrans/cis of 5.85, representing a >7-fold trans bias over natural proline (Ktrans/cis = 0.81) [1]. This is substantially stronger than the trans stabilization offered by 2-methylproline (Ktrans/cis = 2.56) or 4-CF3-proline (Ktrans/cis = 0.90) [1]. Applications include the design of conformationally rigid β-turn peptidomimetics where trans geometry is essential for biological activity [2].

Neuropeptide Analogues with Enhanced Pharmacological Profile for Pain Research

The (S)-α-TfmPro building block, when incorporated at the N-terminal position of the MIF-1 tripeptide, produces a CF3-MIF-1 analogue that demonstrates statistically significant analgesia in the paw pressure test (P < 0.01) that is absent from the native MIF-1 peptide [3]. This in vivo differentiation is mediated through opioid and nitric oxideergic pathways [3]. Researchers studying the Tyr-MIF-1 peptide family, nociception, or stress-induced analgesia should procure the enantiopure (S)-α-TfmPro to replicate and extend these pharmacological findings [3].

19F NMR Probe Incorporation into Peptides and Proteins for Conformational Studies

The CF3 group at the α-position provides a sensitive 19F NMR reporter with favorable relaxation properties for studying prolyl amide bond isomerization kinetics and protein folding dynamics [1] [4]. Unlike 4-CF3-proline, which exhibits a Ktrans/cis only slightly perturbed from proline (0.90 vs 0.81), the 2-CF3 analogue provides a wide dynamic range of trans/cis populations, enabling clear spectroscopic discrimination of conformational states [1]. The comparable hydrophobicity to valine also minimizes non-specific perturbations when the probe is introduced at nonpolar interfaces [1].

Peptide Lead Optimization Requiring Increased Lipophilicity for Passive Membrane Permeation

For peptide hits with suboptimal cellular permeability, replacement of natural proline with (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid elevates local hydrophobicity to levels comparable to valine (approximately 4-fold increase in logD7.4 over proline) while maintaining the cyclic, conformation-restricting character of the proline scaffold [1] [5]. This modification has been shown to enhance passive diffusion transport in model tripeptide systems, making it a rational design choice for improving the drug-like properties of proline-containing peptide leads [5].

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